5-Oxooctadecanoic acid
5-Oxooctadecanoic acid
5-Keto stearic acid, also known as 5-keto stearate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 5-Keto stearic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Keto stearic acid has been primarily detected in urine. Within the cell, 5-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 5-keto stearic acid can be found in milk and milk products. This makes 5-keto stearic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
16694-31-8
VCID:
VC21044253
InChI:
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
SMILES:
CCCCCCCCCCCCCC(=O)CCCC(=O)O
Molecular Formula:
C18H34O3
Molecular Weight:
298.5 g/mol
5-Oxooctadecanoic acid
CAS No.: 16694-31-8
Cat. No.: VC21044253
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Keto stearic acid, also known as 5-keto stearate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 5-Keto stearic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Keto stearic acid has been primarily detected in urine. Within the cell, 5-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 5-keto stearic acid can be found in milk and milk products. This makes 5-keto stearic acid a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 16694-31-8 |
| Molecular Formula | C18H34O3 |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | 5-oxooctadecanoic acid |
| Standard InChI | InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |
| Standard InChI Key | UIROXHXJKJUFSV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCC(=O)CCCC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)CCCC(=O)O |
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